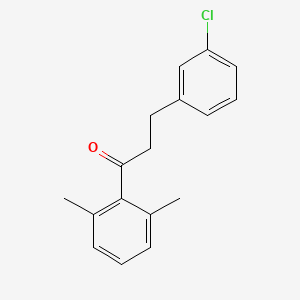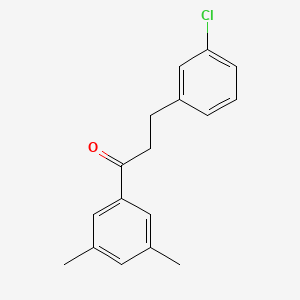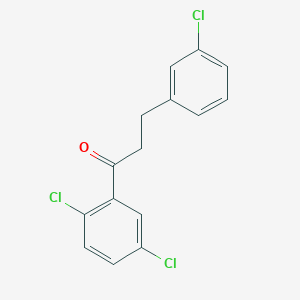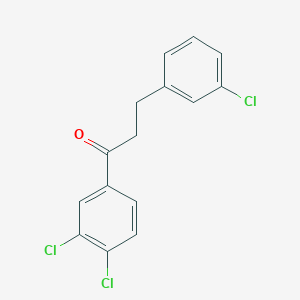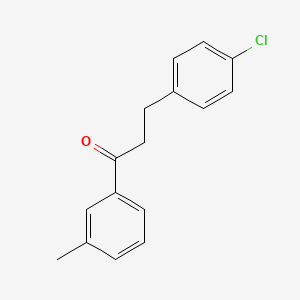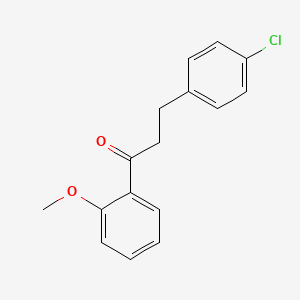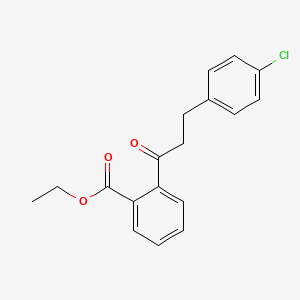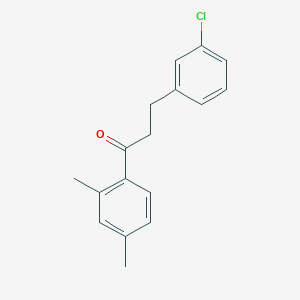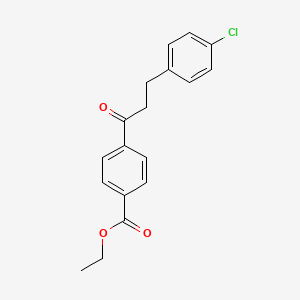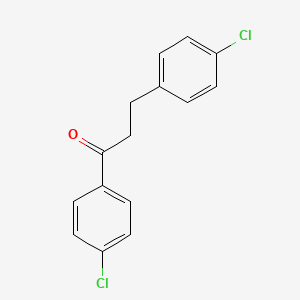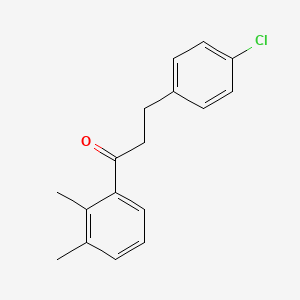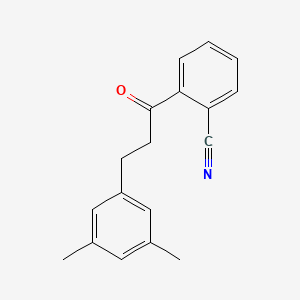
2'-Cyano-3-(3,5-dimethylphenyl)propiophenone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2'-Cyano-3-(3,5-dimethylphenyl)propiophenone involves various strategies, as seen in the literature. For instance, the synthesis of 5-acyl-2-amino-3-cyanothiophenes is achieved through the interaction of 3-amino-2-cyanothioacrylamides with active halo methylene compounds under mild conditions, resulting in polyfunctional thiophene derivatives . Similarly, the synthesis of 2-cyano-4'-methylbiphenyl is conducted by condensation of 2-chlorobenzonitrile with the Grignard reagent of 4-chlorotoluene, using anhydrous manganous chloride as a catalyst . These methods demonstrate the versatility of cyano compounds in synthesizing various functionalized molecules.
Molecular Structure Analysis
The molecular structure of cyano-containing compounds is often elucidated using spectroscopic techniques. For example, the structure of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid was confirmed through 1H NMR, 13C NMR, and FTIR studies . The electronic properties of these molecules can be analyzed using UV-visible absorption spectroscopy, which provides insights into their optoelectronic characteristics .
Chemical Reactions Analysis
Cyano compounds participate in a range of chemical reactions. The synthesis of functionalized indenones, for instance, involves a palladium(II)-catalyzed transformation that generates and condenses ortho-functionalized 1,2-benzils from 2-(2-arylethynylphenyl)acetonitriles . Additionally, the photophysical properties of cyano compounds can be explored through their interaction with light, leading to intramolecular charge-transfer states and emission from twisted ICT minimum states .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyano compounds are diverse and can be influenced by their molecular structure. The thermal properties of these compounds can be studied using techniques like TG-DTA, which helps in understanding their stability and decomposition patterns . Moreover, the electrochemical behavior can be investigated through cyclic voltammetry, revealing how the scan rate affects the analysis of the compound .
Wissenschaftliche Forschungsanwendungen
Polymerization Studies
- 2,6-Dimethylphenol, closely related to the compound , was used in copolymerization studies with Tetramethyl Bisphenol-A, catalyzed by N-methylimidazole Cu(II) complexes. This process yielded polymers with hydroxyl end groups, important in polymer science (Wei, Challa, & Reedijk, 1991).
Electroactive Polymer Development
- Electro-oxidative polymerization of 3,5-dimethylthiophenol led to the development of poly(2,6-dimethylphenylene sulphide), an electroactive polymer with potential applications in electronics (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).
Photoremovable Protecting Groups
- 2,5-Dimethylphenacyl esters, structurally similar to the compound , have been studied as photoremovable protecting groups for carboxylic acids. This application is significant in organic synthesis and biochemistry for the development of 'caged compounds' (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
Organic Synthesis Intermediates
- The synthesis and study of by-products during the creation of 2-cyano-4′-methylbiphenyl, which shares a similar structure, can inform the production and refinement of chemical intermediates in organic synthesis (Qun, 2007).
Molecular Engineering for Solar Cell Applications
- In molecular engineering, structurally related compounds have been synthesized and used as sensitizers in solar cells, demonstrating the role of such compounds in renewable energy technologies (Kim et al., 2006).
Semiconducting Polymers and Electronics
- New semiconducting polymers containing dimethyl derivatives (similar to the compound ) have been synthesized for use in organic thin-film transistors, highlighting their relevance in the field of electronics and materials science (Kong et al., 2009).
Eigenschaften
IUPAC Name |
2-[3-(3,5-dimethylphenyl)propanoyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-9-14(2)11-15(10-13)7-8-18(20)17-6-4-3-5-16(17)12-19/h3-6,9-11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIAPBVXEPAHKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC=CC=C2C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644882 | |
| Record name | 2-[3-(3,5-Dimethylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Cyano-3-(3,5-dimethylphenyl)propiophenone | |
CAS RN |
898780-23-9 | |
| Record name | 2-[3-(3,5-Dimethylphenyl)-1-oxopropyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(3,5-Dimethylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



